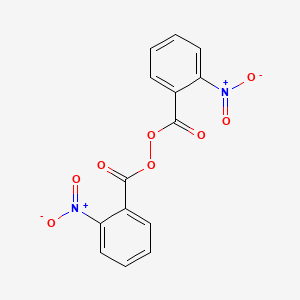
Bis(2-nitrobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-nitrobenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two nitrobenzoyl groups attached to a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-nitrobenzoyl) Peroxide can be synthesized through the reaction of 2-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ice-water bath to maintain a low temperature and prevent decomposition of the peroxide . The product is then purified through recrystallization from a suitable solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving safety during production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-nitrobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under specific conditions, it can be reduced to form corresponding nitrobenzoyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at low temperatures to prevent decomposition.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Reduction: The major products are reduced nitrobenzoyl derivatives.
Substitution: The major products are substituted organic compounds with the peroxide linkage replaced by other functional groups.
Aplicaciones Científicas De Investigación
Bis(2-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-nitrobenzoyl) Peroxide involves the cleavage of the peroxide bond to form reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidation of organic compounds and initiation of polymerization reactions . The compound’s strong oxidizing properties make it effective in breaking down complex molecules and facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-hydroperoxyalkyl) Peroxides: These compounds have similar peroxide linkages but differ in the substituents attached to the peroxide group.
Benzoyl Peroxide: A widely used peroxide compound with similar oxidizing properties but different substituents.
Di-tert-butyl Peroxide: Another peroxide compound used as an initiator in polymerization reactions.
Uniqueness
Bis(2-nitrobenzoyl) Peroxide is unique due to the presence of nitro groups, which enhance its oxidizing properties and make it more reactive compared to other peroxides. This makes it particularly useful in applications requiring strong oxidizing agents and in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C14H8N2O8 |
|---|---|
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
(2-nitrobenzoyl) 2-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-5-1-3-7-11(9)15(19)20)23-24-14(18)10-6-2-4-8-12(10)16(21)22/h1-8H |
Clave InChI |
MXBGIDBQAPJGEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
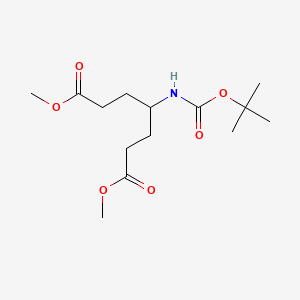
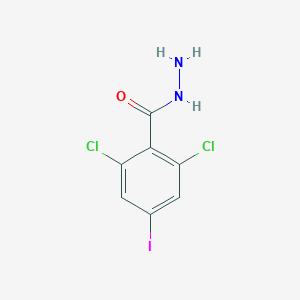
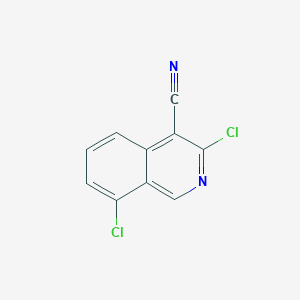
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)





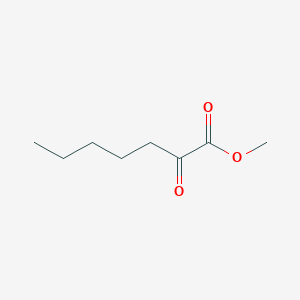
![tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13661620.png)
![8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661626.png)

